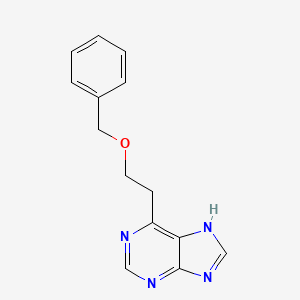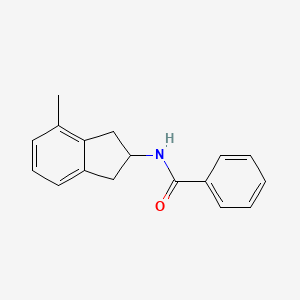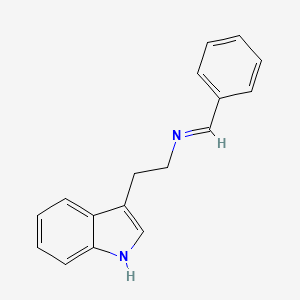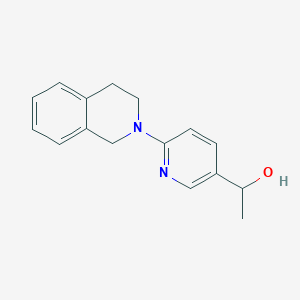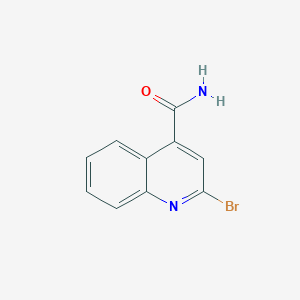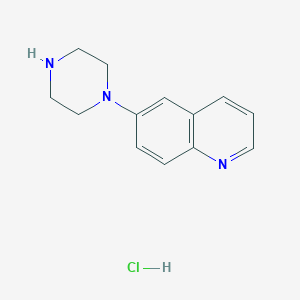
6-(Piperazin-1-yl)quinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Piperazin-1-yl)quinoline hydrochloride is a heterocyclic compound that features a quinoline ring substituted with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperazin-1-yl)quinoline hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis has also been explored for efficient production .
化学反応の分析
Types of Reactions: 6-(Piperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The piperazine moiety allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
科学的研究の応用
6-(Piperazin-1-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
6-(ピペラジン-1-イル)キノリン塩酸塩の作用機序は、特定の分子標的および経路との相互作用を伴います。 例えば、細胞シグナル伝達経路において重要な役割を果たすタンパク質キナーゼ活性を阻害することが示されています 。この化合物は、DNAやタンパク質と相互作用する能力により、医薬品化学研究において貴重なツールとなっています。
類似の化合物:
7-クロロ-4-ピペラジン-1-イル-キノリン: 類似の生物活性を持つ別のキノリン誘導体。
4-ヒドロキシ-2-キノロン: 医薬品および生物活性で知られています.
ユニークさ: 6-(ピペラジン-1-イル)キノリン塩酸塩は、その特定の置換パターンによりユニークで、異なる生物活性と化学反応性を付与します。
類似化合物との比較
7-Chloro-4-piperazin-1-yl-quinoline: Another quinoline derivative with similar biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness: 6-(Piperazin-1-yl)quinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
分子式 |
C13H16ClN3 |
|---|---|
分子量 |
249.74 g/mol |
IUPAC名 |
6-piperazin-1-ylquinoline;hydrochloride |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-11-10-12(3-4-13(11)15-5-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H |
InChIキー |
IRVKHKMEIZUPJU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


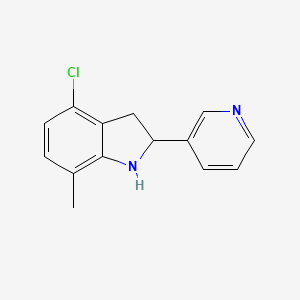
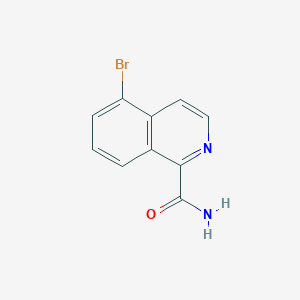

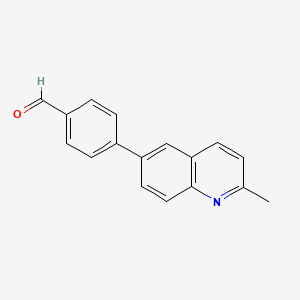
![tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11865390.png)
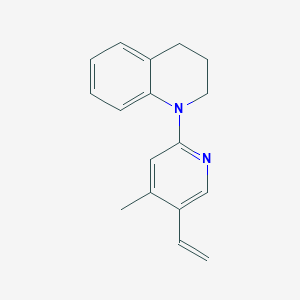
![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)
